molecular formula C10H9N3O5 B14713926 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- CAS No. 21787-35-9

4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)-

Cat. No.: B14713926
CAS No.: 21787-35-9
M. Wt: 251.20 g/mol
InChI Key: AMFMEUVOBYWBTB-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- is a chemical compound with significant interest in various fields of scientific research. It is characterized by its unique structure, which includes an isoxazole ring and a nitrofuryl group.

Preparation Methods

The synthesis of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- typically involves the following steps:

    Cycloaddition Reaction: The isoxazole ring is often synthesized through a (3 + 2) cycloaddition reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The isoxazole ring can undergo various cyclization reactions to form different heterocyclic compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- can be compared with other similar compounds such as:

The uniqueness of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21787-35-9

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

N,3-dimethyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H9N3O5/c1-5-8(10(14)11-2)9(18-12-5)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3,(H,11,14)

InChI Key

AMFMEUVOBYWBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)NC)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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